
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one is an organophosphorus compound with a unique structure that includes a phosphorus atom bonded to an oxygen atom and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one can be synthesized through the reaction of phosphorus oxychloride with 2,2-diethyl-1,3-propane diol in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like toluene to prevent hydrolysis of the phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can lead to the formation of phosphines.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in an aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of phosphoramidates or phosphorates.
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
科学的研究の応用
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
作用機序
The mechanism of action of 2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with nucleophiles, leading to the formation of stable phosphorus-nucleophile bonds. This interaction can inhibit the activity of enzymes that rely on nucleophilic residues for their catalytic function. The compound’s ability to form stable complexes with nucleophiles makes it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Uniqueness
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its diethyl substitution, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different physical and chemical properties compared to its dimethyl or tetramethyl counterparts.
特性
CAS番号 |
118835-57-7 |
|---|---|
分子式 |
C7H14ClO3P |
分子量 |
212.61 g/mol |
IUPAC名 |
2-chloro-5,5-diethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H14ClO3P/c1-3-7(4-2)5-10-12(8,9)11-6-7/h3-6H2,1-2H3 |
InChIキー |
ACUKXTDQRZSMQQ-UHFFFAOYSA-N |
正規SMILES |
CCC1(COP(=O)(OC1)Cl)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


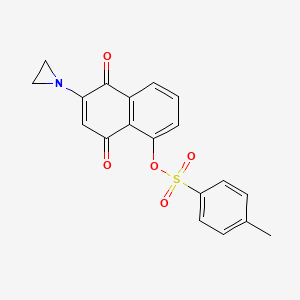
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
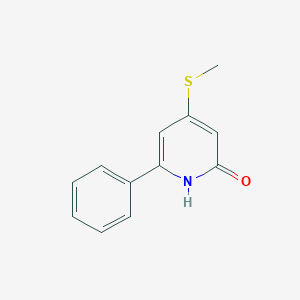
![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)
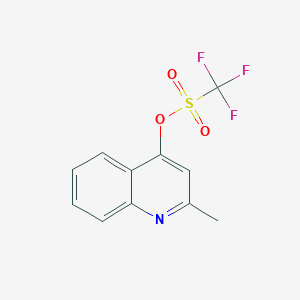
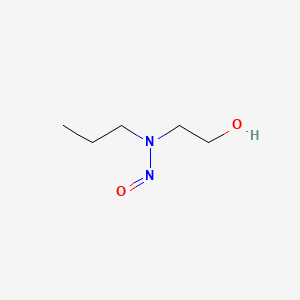
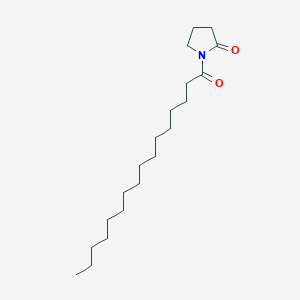
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
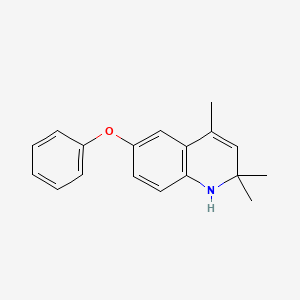
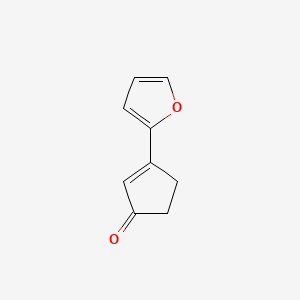


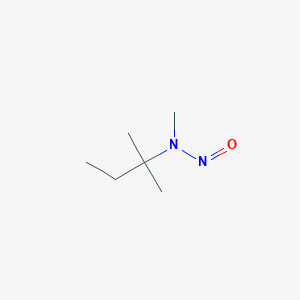
![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
